Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Overview
Description
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a structure similar to tryptophan, an essential amino acid. This particular compound has a tetrahydro structure and is an ester derivative, which means it has an ethyl ester group attached to the carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. Subsequent steps may include reduction reactions to achieve the tetrahydro structure and esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The tetrahydro structure can be further reduced or modified.
Substitution: Various substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized indole derivatives, which may have different biological activities.
Reduction: Further reduced indole derivatives with potential changes in chemical properties.
Substitution: Substituted indole derivatives with varied functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, leading to biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative without the tetrahydro and ester modifications.
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.
Uniqueness: Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is unique due to its tetrahydro structure and the presence of the ethyl ester group, which can influence its chemical properties and biological activities compared to simpler indole derivatives.
Properties
IUPAC Name |
ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-16(20)12-9-18-10-17(2,3)14-11-7-5-6-8-13(11)19-15(12)14/h5-9,18-19H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDOSNYPJQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648773 | |
Record name | Ethyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629662-20-0 | |
Record name | Ethyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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